Chemical synthesis methods for Glycyl-L-valine.
Chemical synthesis methods for Glycyl-L-valine.
An In-depth Technical Guide to the Chemical Synthesis of Glycyl-L-valine
Introduction
Glycyl-L-valine (Gly-Val) is a dipeptide composed of the amino acids glycine (B1666218) and L-valine, linked by a peptide bond. It serves as a crucial building block in peptide and protein chemistry and is a valuable tool in biochemical research and drug discovery.[1][2] The synthesis of Glycyl-L-valine can be accomplished through two primary methodologies: solution-phase synthesis and solid-phase peptide synthesis (SPPS).[3] This guide provides a detailed overview of these core methods, complete with experimental protocols, quantitative data, and workflow visualizations.
Solution-Phase Peptide Synthesis
Solution-phase synthesis is a traditional and highly scalable method for producing short peptides like Glycyl-L-valine.[1] The fundamental principle involves the controlled formation of an amide bond between the carboxyl group of glycine and the amino group of L-valine.[1] To achieve this selectively, the amino group of glycine and the carboxyl group of L-valine must be protected prior to the coupling reaction.[4] Two common strategies utilize the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) protecting groups for the N-terminus of glycine.[1][3]
Strategy 1: Synthesis using N-Boc-Glycine
This strategy involves the protection of glycine's amino group with a Boc group and L-valine's carboxyl group as a methyl ester. The coupling is typically mediated by dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.[1][5]
-
Protection of L-valine (Esterification):
-
Suspend L-valine (11.7 g, 100 mmol) in methanol (B129727) (150 mL) and cool to 0 °C.[1]
-
Slowly add thionyl chloride (11 mL, 150 mmol) to the suspension.[1]
-
Allow the mixture to warm to room temperature and stir for 24 hours.[1]
-
Remove the solvent under reduced pressure to yield L-valine methyl ester hydrochloride as a white solid, which can be used without further purification.[1]
-
-
Protection of Glycine (Boc Protection):
-
Dissolve glycine (7.5 g, 100 mmol) in a solution of sodium hydroxide (B78521) (4.0 g, 100 mmol) in 100 mL of water.[1]
-
Add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (24.0 g, 110 mmol) in 100 mL of dioxane.[1]
-
Stir the mixture vigorously at room temperature for 4-6 hours.[1]
-
Concentrate the solution in vacuo to remove dioxane and wash with ethyl acetate (B1210297) to remove unreacted (Boc)₂O.[1]
-
Acidify the aqueous layer to pH 2-3 with cold 1 M HCl to precipitate N-Boc-glycine.[1]
-
Extract the product with ethyl acetate, dry the organic layers over anhydrous sodium sulfate (B86663), and evaporate the solvent to obtain N-Boc-glycine as a white solid.[1]
-
-
Coupling Reaction:
-
Dissolve N-Boc-glycine (17.5 g, 100 mmol), L-valine methyl ester hydrochloride (16.7 g, 100 mmol), and HOBt (15.3 g, 100 mmol) in 200 mL of dichloromethane (B109758) (DCM).[1]
-
Cool the solution to 0 °C and slowly add a solution of DCC (22.7 g, 110 mmol) in 50 mL of DCM.[1]
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.[1]
-
Filter off the precipitated dicyclohexylurea (DCU) byproduct.[1]
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the protected dipeptide, Boc-Gly-Val-OMe.[1]
-
-
Deprotection:
-
Boc Removal: Dissolve the crude Boc-Gly-Val-OMe in a 50% solution of trifluoroacetic acid (TFA) in DCM and stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure.[1]
-
Ester Saponification: Dissolve the resulting oil in methanol (100 mL) and add 1 M NaOH (110 mL). Stir for 2 hours at room temperature, then neutralize with 1 M HCl.[1]
-
Purify the crude Glycyl-L-valine by recrystallization from a water/ethanol (B145695) mixture.[1]
-
Caption: Solution-phase synthesis workflow (Boc strategy).
Strategy 2: Synthesis using N-Z-Glycine
This method is analogous to the Boc strategy but employs the benzyloxycarbonyl (Z) group for N-terminal protection. The Z group is typically removed by catalytic hydrogenation.[1]
-
Protection of L-valine (Esterification):
-
This step is analogous to the Boc strategy, but ethanol is used instead of methanol to produce L-valine ethyl ester hydrochloride.[1]
-
-
Protection of Glycine (Z Protection):
-
Dissolve glycine (7.5 g, 100 mmol) in 100 mL of 2 M NaOH solution and cool to 0-5 °C.[1]
-
While stirring vigorously, add benzyl (B1604629) chloroformate (17.1 g, 100 mmol) and 4 M NaOH solution portion-wise, maintaining the temperature below 5 °C.[1]
-
Continue stirring for an additional hour at room temperature.[1]
-
Wash the mixture with diethyl ether and then acidify the aqueous layer to pH 2 with cold 6 M HCl.[1]
-
Collect the precipitated N-Z-glycine by filtration, wash with cold water, and dry.[1]
-
-
Coupling Reaction:
-
This step is analogous to the coupling in the Boc strategy, using N-Z-glycine and L-valine ethyl ester hydrochloride as starting materials to yield the protected dipeptide, Z-Gly-Val-OEt.[1]
-
-
Deprotection:
-
Z Group Removal: Dissolve Z-Gly-Val-OEt in ethanol (150 mL) and add 10% Palladium on charcoal (Pd/C) catalyst (approx. 1 g).[1]
-
Stir the suspension under a hydrogen atmosphere until the reaction is complete.[1]
-
Filter the catalyst through Celite.[1]
-
Ester Saponification: Add 1 M NaOH (110 mL) to the filtrate and stir for 2 hours at room temperature.[1]
-
Neutralize the solution with 1 M HCl and purify the crude Glycyl-L-valine by recrystallization.[1]
-
Caption: Solution-phase synthesis workflow (Z strategy).
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis offers a more automated and rapid alternative to solution-phase methods, particularly for longer peptides.[3][6] The C-terminal amino acid (L-valine) is first anchored to an insoluble polymer resin, and the peptide chain is built step-by-step. The fluorenylmethyloxycarbonyl (Fmoc) strategy is commonly used for temporary N-terminal protection.
Experimental Protocol: Fmoc-Based SPPS
-
Resin Preparation and First Amino Acid Loading:
-
Swell a suitable resin (e.g., Wang or Rink Amide resin) in a solvent like dimethylformamide (DMF).
-
Couple the first protected amino acid, Fmoc-L-Val-OH, to the resin using a coupling agent.
-
-
Deprotection:
-
Wash the resin to remove excess reagents.
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc group from L-valine, exposing the free amino group.[5]
-
-
Coupling of the Next Amino Acid:
-
Final Deprotection and Cleavage:
-
After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Wash the resin thoroughly with DCM and methanol, then dry under vacuum.[3]
-
Treat the resin with a "cleavage cocktail" (e.g., a high concentration of TFA with scavengers) to cleave the completed dipeptide from the resin and remove any side-chain protecting groups simultaneously.[3]
-
Precipitate the crude Glycyl-L-valine by adding cold diethyl ether, then collect and dry the product.[3]
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Caption: Solid-phase peptide synthesis workflow (Fmoc strategy).
Quantitative Data Summary
The yields of peptide synthesis can vary based on the scale, purity of reagents, and efficiency of purification. The following tables provide representative data for the solution-phase synthesis methods.
Table 1: Representative Yields in Solution-Phase Synthesis
| Step/Product | Protecting Group | Typical Yield | Notes |
|---|---|---|---|
| Protected Dipeptide (Boc-Gly-Val-OMe) | Boc | ~85-95% | Based on general literature values for DCC/HOBt coupling.[1] |
| Protected Dipeptide (Z-Gly-Val-OEt) | Z | ~80-90% | Based on general literature values for DCC/HOBt coupling.[1] |
| Final Product (Glycyl-L-valine) | Boc or Z | ~70-85% | Overall yield from protected amino acids.[1] |
Table 2: Physicochemical Properties of Glycyl-L-valine
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₂O₃[3] |
| Molecular Weight | 174.20 g/mol [3] |
| Appearance | White to off-white crystalline solid[2][3] |
| Solubility | Soluble in water[3] |
| Stability | Stable under normal temperatures and pressures[3] |
Coupling Reagents in Glycyl-L-valine Synthesis
The choice of coupling reagent is critical for efficient peptide bond formation while minimizing side reactions, especially racemization of the L-valine residue.[5]
-
Carbodiimides: DCC and its water-soluble analogue EDC are classic coupling reagents.[8][9] They activate the carboxyl group, but their use often requires an additive like HOBt or HOAt to increase efficiency and suppress racemization.[10]
-
Onium Salts: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are highly efficient and widely used in modern peptide synthesis.[7][8] They generate reactive esters in situ that lead to rapid coupling.[7] Reagents like HATU and COMU are known for their high reactivity and are often preferred for difficult couplings.[5][7]
Caption: Generalized peptide bond formation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ch27 : Peptide synthesis [chem.ucalgary.ca]
- 5. benchchem.com [benchchem.com]
- 6. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
